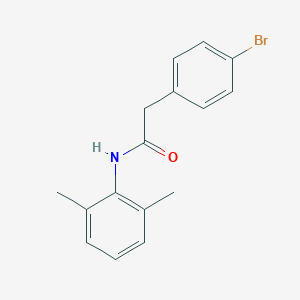

1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one, also known as DAS181, is a small molecule drug that has been developed for the treatment of respiratory viral infections. It has shown potential as a broad-spectrum antiviral agent that can target multiple types of viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV).

Wirkmechanismus

1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one works by cleaving sialic acid receptors on the surface of host cells. This prevents the attachment of the virus to the cell and blocks the entry of the virus into the cell. The cleavage of sialic acid receptors is irreversible, which means that 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one has a long-lasting effect on viral infectivity.

Biochemical and Physiological Effects:

1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one has been shown to be safe and well-tolerated in preclinical and clinical studies. It does not have any significant effects on the immune system or other physiological processes. However, it is important to note that the long-term effects of 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one on human health are not yet fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one is its broad-spectrum antiviral activity. This makes it a promising candidate for the treatment of respiratory viral infections, which are a major cause of morbidity and mortality worldwide. However, 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and testing.

Zukünftige Richtungen

There are several future directions for the research and development of 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one. One area of focus is the optimization of the synthesis method to reduce the cost and increase the scalability of production. Another area of focus is the evaluation of 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one in clinical trials for the treatment of respiratory viral infections. In addition, there is potential for the development of 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one as a prophylactic treatment for high-risk populations, such as healthcare workers and elderly individuals. Finally, there is interest in exploring the use of 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one for the treatment of other viral infections, such as hepatitis C and HIV.

Synthesemethoden

The synthesis of 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one involves several steps, including the preparation of the pyrimidine intermediate, the coupling of the pyrimidine intermediate with the indole derivative, and the final acetylation step. The synthesis method has been described in detail in several research papers, including a 2007 publication in the Journal of Organic Chemistry.

Wissenschaftliche Forschungsanwendungen

1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one has been extensively studied for its antiviral properties. It has been shown to inhibit the entry of influenza virus into host cells by cleaving sialic acid receptors on the cell surface. In addition, 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one has been shown to have activity against other respiratory viruses, including RSV and parainfluenza virus. Several preclinical studies have demonstrated the efficacy of 1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one in animal models of influenza and RSV infection.

Eigenschaften

Produktname |

1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one |

|---|---|

Molekularformel |

C16H15N3O2S |

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

1-acetyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2H-indol-3-one |

InChI |

InChI=1S/C16H15N3O2S/c1-9-8-10(2)18-16(17-9)22-15-14(21)12-6-4-5-7-13(12)19(15)11(3)20/h4-8,15H,1-3H3 |

InChI-Schlüssel |

AHMLACRVSQKNJG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)SC2C(=O)C3=CC=CC=C3N2C(=O)C)C |

Kanonische SMILES |

CC1=CC(=NC(=N1)SC2C(=O)C3=CC=CC=C3N2C(=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)

![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)

![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)

![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)

![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)

![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)

![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)

![5-Methyl-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B262253.png)

![8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B262256.png)